molecular formula C11H14N2O2S B4564033 N-[(3-methoxyphenyl)carbamothioyl]propanamide

N-[(3-methoxyphenyl)carbamothioyl]propanamide

Cat. No.: B4564033
M. Wt: 238.31 g/mol
InChI Key: KVDWRIDJEIVHSA-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)carbamothioyl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a carbamothioyl group, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as an anti-inflammatory agent and its role in neurodegenerative disease models.

    Industry: It is utilized in the development of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)carbamothioyl]propanamide typically involves the reaction of 3-methoxyaniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C during the addition of reagents and subsequent stirring at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)carbamothioyl]propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. For instance, in neurodegenerative disease models, the compound is metabolized to a toxic metabolite that selectively damages dopaminergic neurons. This process involves the inhibition of complex I of the electron transport chain, leading to oxidative stress and neuronal death . Additionally, its anti-inflammatory effects are attributed to the inhibition of enzymes such as COX-2 and 5-LOX .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxyphenyl)carbamothioyl]propanamide stands out due to its specific structural features and the range of reactions it can undergo. Its methoxyphenyl group provides unique reactivity, and its carbamothioyl group allows for diverse chemical modifications. These properties make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-3-10(14)13-11(16)12-8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDWRIDJEIVHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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